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Compound Name: Ethyl 2-acetoxybenzoate

Cat. No.: B1584812 Get Quote

This technical guide provides an in-depth analysis of the key spectroscopic data for ethyl 2-
acetoxybenzoate (also known as ethyl acetylsalicylate), a molecule of significant interest in

synthetic chemistry and drug development. For researchers and scientists, a thorough

understanding of its spectral characteristics is paramount for structural verification, purity

assessment, and quality control. This document moves beyond a simple data repository,

offering insights into the causal relationships between molecular structure and spectral output,

and providing validated protocols for data acquisition.

The structural formula of ethyl 2-acetoxybenzoate is C₁₁H₁₂O₄, with a molecular weight of

208.21 g/mol .[1][2] Its identity is confirmed through a combination of Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

each providing a unique and complementary piece of the structural puzzle.

Molecular Structure of Ethyl 2-Acetoxybenzoate

Caption: 2D structure of ethyl 2-acetoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

By probing the magnetic properties of atomic nuclei, it provides detailed information about the

chemical environment, connectivity, and stereochemistry of atoms within a molecule.
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Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of

ethyl 2-acetoxybenzoate is characterized by distinct signals for the ethyl group, the acetyl

group, and the aromatic protons.

Table 1: ¹H NMR Data for Ethyl 2-Acetoxybenzoate (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.0 - 7.1 Multiplet 4H Ar-H

4.40 Quartet (q) 2H -O-CH₂-CH₃

2.35 Singlet (s) 3H -O-C(=O)-CH₃

| 1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum provides clear, unambiguous

evidence for the structure of ethyl 2-acetoxybenzoate.

Aromatic Region (δ 8.0 - 7.1): The complex multiplet integrating to four protons is

characteristic of a disubstituted benzene ring. The specific pattern and chemical shifts within

this region are dictated by the electronic effects of the ortho-acetoxy and ester substituents.

Ethyl Group (δ 4.40 and 1.38): The presence of an ethyl ester is confirmed by two key

signals. The downfield quartet at δ 4.40 ppm corresponds to the methylene (-CH₂-) protons,

which are deshielded by the adjacent oxygen atom.[3][4] This quartet arises from coupling to

the three protons of the neighboring methyl group. The upfield triplet at δ 1.38 ppm,

integrating to three protons, is assigned to the terminal methyl (-CH₃) group, split by the two

protons of the adjacent methylene group.

Acetyl Group (δ 2.35): A sharp singlet integrating to three protons at approximately δ 2.35

ppm is the characteristic signature of the acetyl methyl group (-COCH₃). Its protons are

deshielded by the adjacent carbonyl group, and as there are no neighboring protons to

couple with, the signal appears as a singlet.[4]
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Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique

carbon atom gives a distinct signal, allowing for a complete carbon count and characterization

of the functional groups.

Table 2: ¹³C NMR Data for Ethyl 2-Acetoxybenzoate (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 169.5 Acetyl C=O

~ 165.0 Ethyl Ester C=O

~ 150.0 Ar-C-O

~ 134.0 - 121.0 Aromatic CH & C-COOEt

~ 61.5 -O-CH₂-CH₃

~ 21.0 -O-C(=O)-CH₃

| ~ 14.0 | -O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum corroborates the structure

derived from ¹H NMR data.

Carbonyl Carbons (δ > 160): Two distinct signals are observed in the downfield region,

characteristic of carbonyl carbons. The peak around δ 169.5 ppm is assigned to the acetyl

carbonyl, while the peak at ~165.0 ppm corresponds to the ethyl ester carbonyl.[5][6]

Aromatic Carbons (δ 150 - 121): The signals for the six carbons of the benzene ring appear

in this range. The carbon attached to the acetoxy group (Ar-C-O) is the most deshielded

among the ring carbons, appearing around δ 150.0 ppm. The other five aromatic carbons

produce signals between δ 134.0 and 121.0 ppm.[6]

Aliphatic Carbons (δ < 70): The upfield region contains the signals for the aliphatic carbons.

The methylene carbon (-O-CH₂-) of the ethyl group is found around δ 61.5 ppm, deshielded

by the ester oxygen. The acetyl methyl carbon (-COCH₃) appears near δ 21.0 ppm, and the

terminal methyl carbon of the ethyl group is the most shielded, appearing at approximately δ

14.0 ppm.[5]
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Experimental Protocol for NMR Spectroscopy
The integrity of NMR data is critically dependent on meticulous sample preparation.[7]

Sample Preparation

Data Acquisition

1. Weigh Sample
(5-25 mg for ¹H, 20-50 mg for ¹³C)

2. Dissolve in Deuterated Solvent
(~0.6 mL CDCl₃ with TMS)

Accurate Mass
3. Filter & Transfer

(Filter through glass wool into a clean NMR tube)

Ensure Homogeneity

4. Insert Sample
(Place in spectrometer)

5. Lock
(Stabilize field on deuterium signal)

6. Shim
(Optimize magnetic field homogeneity)

7. Tune & Match
(Optimize probe for nucleus)

8. Acquire Data
(Set parameters and run experiment)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.

Sample Weighing: Accurately weigh 5-25 mg of ethyl 2-acetoxybenzoate for ¹H NMR, or

20-50 mg for ¹³C NMR, into a clean vial.[7][8]

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as

chloroform-d (CDCl₃). Chloroform-d is a common choice for nonpolar organic compounds.[7]

[9] Include an internal standard, typically tetramethylsilane (TMS), for chemical shift

referencing (δ = 0.00 ppm).[9]

Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is

present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into

a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then

perform a series of automated or manual procedures:

Locking: The magnetic field is stabilized by locking onto the deuterium signal of the

solvent.[7]
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Shimming: The magnetic field is homogenized across the sample to ensure sharp, well-

resolved peaks.[7]

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to

maximize signal sensitivity.[7]

Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse

sequence) and acquire the spectrum.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a

molecule.[10] It measures the absorption of infrared radiation, which excites molecular

vibrations such as stretching and bending.

Table 3: Key IR Absorptions for Ethyl 2-Acetoxybenzoate

Frequency Range
(cm⁻¹)

Bond Vibration Intensity Assignment

3100-3000 C-H Stretch Medium Aromatic (sp²)

2980-2850 C-H Stretch Medium Aliphatic (sp³)

~ 1765 C=O Stretch Strong, Sharp Acetyl Ester

~ 1730 C=O Stretch Strong, Sharp Ethyl Ester

~ 1600, ~1485 C=C Stretch Medium Aromatic Ring

~ 1200 C-O Stretch Strong Acetoxy (Aryl-O)

| ~ 1100 | C-O Stretch | Strong | Ester (O-Alkyl) |

Interpretation of the IR Spectrum: The IR spectrum of ethyl 2-acetoxybenzoate is dominated

by strong absorptions from its two distinct ester functional groups.

Carbonyl (C=O) Stretching Region: This is the most diagnostic region of the spectrum. Two

strong, sharp peaks are expected. The absorption at the higher wavenumber (~1765 cm⁻¹) is

characteristic of the phenyl acetate (acetoxy) group. The second strong peak, at a slightly
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lower wavenumber (~1730 cm⁻¹), is attributed to the conjugated ethyl ester group.[11][12]

The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated

ester.[4]

C-H Stretching Region: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the

aromatic ring (sp² carbons), while those just below 3000 cm⁻¹ are from the C-H bonds of the

ethyl and acetyl groups (sp³ carbons).

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of peaks, including

the strong C-O stretching vibrations of the two ester groups around 1200-1100 cm⁻¹.[13][14]

Aromatic C=C stretching bands also appear around 1600 and 1485 cm⁻¹. While complex,

this region is unique to the molecule and serves as a "fingerprint" for identification.[13]

Experimental Protocol for FT-IR Spectroscopy (Thin Film
Method)
For a liquid sample like ethyl 2-acetoxybenzoate, the thin film method is straightforward and

efficient.

Prepare Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.

Handle them only by the edges to avoid moisture contamination from fingerprints.

Apply Sample: Place a single drop of ethyl 2-acetoxybenzoate onto the center of one plate.

Form Film: Gently place the second salt plate on top of the first, spreading the liquid into a

thin, uniform film between the plates.

Acquire Spectrum: Place the sandwiched plates into the sample holder of the FT-IR

spectrometer and acquire the spectrum.

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent

(e.g., acetone or methylene chloride), and return them to the desiccator to prevent fogging

from atmospheric moisture.[15]
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions.[16] It provides the exact molecular weight and crucial information about a molecule's

structure through the analysis of its fragmentation patterns.

Table 4: Expected Key Ions in the Mass Spectrum of Ethyl 2-Acetoxybenzoate

m/z Ion Loss from Molecular Ion

208 [C₁₁H₁₂O₄]⁺˙ Molecular Ion (M⁺˙)

166 [C₉H₁₀O₃]⁺˙ Loss of •CH₂=C=O (ketene)

163 [C₉H₇O₃]⁺
Loss of •OC₂H₅ (ethoxy

radical)

138 [C₈H₆O₂]⁺˙ Loss of C₂H₅OH (ethanol)

121 [C₇H₅O₂]⁺ Loss of •OC₂H₅ and CO

| 43 | [CH₃CO]⁺ | Acetyl Cation |

Interpretation of the Mass Spectrum: Under electron ionization (EI), the ethyl 2-
acetoxybenzoate molecule will ionize and fragment in predictable ways.

Molecular Ion (m/z 208): The peak corresponding to the intact radical cation (M⁺˙) should be

observed, confirming the molecular weight of 208.[17]

Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting

ions and neutral fragments.

Loss of Ethoxy Radical (m/z 163): A common fragmentation for ethyl esters is the loss of

the ethoxy radical (•OC₂H₅, 45 Da), leading to a stable acylium ion at m/z 163.

Loss of Ketene (m/z 166): A characteristic fragmentation of aryl acetates is the loss of a

neutral ketene molecule (CH₂=C=O, 42 Da), resulting in a fragment corresponding to the

ethyl salicylate radical cation at m/z 166.

Formation of Acetyl Cation (m/z 43): The cleavage of the acetoxy group bond can produce

the highly stable acetyl cation ([CH₃CO]⁺), which often appears as a prominent base peak
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in the spectrum.

Visualization of Key Fragmentation Pathways

Loss of Ethoxy Radical Loss of Ketene Formation of Acetyl Cation

[M]⁺˙
m/z = 208

[M - C₂H₅O]⁺
m/z = 163

- •OC₂H₅

[M - C₂H₂O]⁺˙
m/z = 166

- CH₂=C=O

[CH₃CO]⁺
m/z = 43

Cleavage

Click to download full resolution via product page

Caption: Major fragmentation pathways for ethyl 2-acetoxybenzoate in EI-MS.

Experimental Protocol for Mass Spectrometry
Sample Introduction: A small amount of the sample is introduced into the instrument, often

via direct infusion or coupled with a gas chromatograph (GC-MS) for separation and analysis

of complex mixtures.[18]

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV in Electron Ionization). This process ejects an electron from the

molecule, forming a positively charged radical ion (molecular ion).[17][19]

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a

quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-

charge (m/z) ratio.[18][19]

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value, generating the mass spectrum.[17]

Conclusion
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The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-

validating spectroscopic profile of ethyl 2-acetoxybenzoate. ¹H and ¹³C NMR confirm the

precise arrangement of the carbon-hydrogen framework, IR spectroscopy identifies the key

ester functional groups, and mass spectrometry verifies the molecular weight and reveals

characteristic fragmentation patterns. Together, these techniques offer an unequivocal

confirmation of the molecule's structure, providing researchers with the robust analytical

foundation required for advanced scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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